Sucralfate

説明

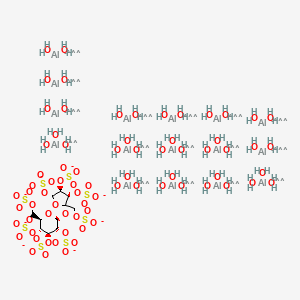

Structure

2D Structure

特性

InChI |

InChI=1S/C11H20O35S8.16Al.40H2O/c12-47(13,14)36-1-3-4(41-49(18,19)20)5(42-50(21,22)23)6(43-51(24,25)26)9(38-3)39-11(2-37-48(15,16)17)8(45-53(30,31)32)7(44-52(27,28)29)10(40-11)46-54(33,34)35;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3-10H,1-2H2,(H,12,13,14)(H,15,16,17)(H,18,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32)(H,33,34,35);;;;;;;;;;;;;;;;;40*1H2/q;;;;;;;;;8*-1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-8/t3-,4-,5+,6-,7+,8+,9+,10-,11-;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/m1......................................................../s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPFOBURGDMUOW-RBQAPOGLSA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H92Al16O75S8-16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2113.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies for Research Applications

Methodologies for Sucralfate Synthesis

The synthesis of this compound typically involves the sulfation of sucrose (B13894) followed by reaction with an aluminum salt. A general method involves reacting sucrose with a sulfating agent, such as chlorosulfonic acid or a sulfur trioxide-pyridine complex, in an appropriate solvent like pyridine (B92270) or 2-picoline. google.comchemicalbook.comgoogle.com This step yields sucrose polysulfate. chemicalbook.comwipo.int

Following sulfation, the sucrose polysulfate is neutralized, often with an alkali metal aqueous solution, to form a sucrose polysulfate alkali metal salt, such as the ammonium (B1175870) or sodium salt. google.comchemicalbook.comgoogle.comwipo.int The ammonium salt, for instance, can be isolated and purified. google.com

The final step involves the reaction of the sucrose polysulfate salt with an aluminum salt, commonly aluminum chlorohydrate, in a solvent, which can be alcoholic or aqueous ethanol. google.comchemicalbook.comepo.orggoogle.comgoogle.com The molar ratio of sucrose octasulfate to aluminum chlorohydrate is typically around 1:8. google.comgoogle.com This reaction leads to the precipitation of the sucrose polysulfate aluminum salt, this compound, which is then washed and dried. google.comchemicalbook.comgoogle.com The resulting wet powder can be directly used or dried to produce a powder product. google.comgoogle.comgoogleapis.com Milling the this compound to a fine particle size is important to increase its surface area, which is relevant to its mechanism of action involving adhesion to proteins. epo.orggoogle.com

Production of Polymerized and High-Potency this compound for Enhanced Research Efficacy

This compound's therapeutic activity is dependent on its polymerization and cross-linking, which typically occurs in an acidic environment (pH < 4), such as the stomach. semanticscholar.orgpatsnap.com This process forms a viscous, sticky gel that adheres to injured mucosal surfaces. semanticscholar.orgpatsnap.com For research applications requiring enhanced efficacy or specific delivery, methods to produce pre-polymerized or high-potency this compound have been developed.

Pre-polymerized this compound, sometimes referred to as high-potency this compound or polymerized cross-linked this compound, is a formulation designed to achieve higher surface concentrations and enhanced muco-retention compared to standard this compound. semanticscholar.orgclinmedjournals.orgwjgnet.com This can be achieved through different polymerization methods, including water-polymerized (WP), gastric acid polymerized (GAP), and organic acid polymerized (OAP) this compound. semanticscholar.org OAP this compound, for example, utilizes weak organic acids like acetic acid to create a more resilient amorphous polymerized product. semanticscholar.org

High-potency this compound can be prepared by suspending standard this compound in a solution containing cations and bidentate anionic chelators. wjgnet.com This process is reported to result in a non-covalently cross-linked this compound that maintains a significantly higher surface concentration on mucosal linings compared to standard this compound, particularly on acid-injured tissue. wjgnet.com Research indicates that this enhanced concentration can lead to improved outcomes in studies investigating mucosal healing and protection. clinmedjournals.orgnih.govjournalwjarr.com

Data from research comparing standard this compound and pre-polymerized this compound (PPSBT) in experimental settings highlights the potential for enhanced efficacy with these modified forms.

| This compound Type | Daily Dose (grams) | Duration (days) | Healing Rate (%) | Reference |

| Standard this compound | 4 | 56 | 68 | clinmedjournals.org |

| Pre-polymerized this compound (PPSBT) | 3 | 7 | 80 | clinmedjournals.org |

This table illustrates that in a specific study, a lower daily dose of PPSBT administered for a significantly shorter duration achieved a higher healing rate compared to standard this compound. clinmedjournals.org This suggests that pre-polymerized forms can offer enhanced research efficacy, potentially requiring less material and shorter study periods to observe significant effects.

Exploration of this compound Analogues and Novel Derivatives for Mechanistic Studies

Exploring this compound analogues and novel derivatives is crucial for elucidating the precise mechanisms underlying this compound's biological activities and for developing new compounds with tailored properties for specific research applications.

Structure-Activity Relationship (SAR) investigations in pre-clinical models aim to understand how modifications to the chemical structure of this compound influence its biological effects. This compound's activity is linked to its ability to dissociate in an acidic environment, allowing the sucrose sulfate (B86663) complex ions to polymerize and bind to positively charged proteins on injured surfaces. google.com This binding forms a protective barrier. nih.govpatsnap.comgoogle.com

Studies have shown that the protective effect of this compound is not solely attributable to its individual components, sucrose octasulfate or aluminum hydroxide (B78521), suggesting that the complex structure is essential for its activity. nih.gov The degree of sulfation on the sucrose molecule is also understood to be important for its anti-peptic activity and protection against experimental ulceration. researchgate.net

Research into analogues and derivatives allows for the systematic alteration of the sucrose core, the degree and pattern of sulfation, and the nature of the complexed metal ions. Pre-clinical models, such as in vitro cell culture assays and in vivo animal models of mucosal injury, are used to evaluate the biological activity of these modified compounds. By correlating structural changes with observed effects (e.g., mucosal adhesion, pepsin inhibition, growth factor binding, prostaglandin (B15479496) stimulation), researchers can gain insights into the key structural features responsible for this compound's multifaceted actions. patsnap.comnih.govnih.govcapes.gov.brmsdvetmanual.com

For instance, studies investigating the interaction of this compound with growth factors like fibroblast growth factor (FGF) and epidermal growth factor (EGF) are part of SAR investigations aimed at understanding how this compound promotes tissue repair. patsnap.comnih.gov Similarly, exploring derivatives with modified binding affinities to proteins or different polymerization characteristics can help dissect the importance of these interactions in its cytoprotective effects.

The synthesis of chemically modified this compound aims to create derivatives with enhanced or altered properties for specific targeted research applications. This can involve modifying the this compound structure itself or developing formulations that combine this compound with other agents.

One area of modification involves altering the polymerization characteristics of this compound to improve its adhesion and retention at target sites. As discussed in Section 2.2, pre-polymerized forms represent a type of chemically modified this compound with enhanced physical properties.

Another approach involves creating complexes or conjugates of this compound with other molecules to achieve targeted delivery or combined therapeutic effects. For example, research has explored combining this compound with mesalamine to create self-assembled complexes for potential application in inflammatory bowel diseases, aiming for colon-targeted delivery. researchgate.netresearchgate.net These complexes are formed through ionic interactions between the two compounds and exhibit properties distinct from the individual components. researchgate.netresearchgate.net

Furthermore, this compound has been incorporated into drug delivery systems, such as nanoparticles, for targeted research. jocpr.com In one study, 5-fluorouracil (B62378) nanoparticles were incorporated into a this compound suspension with the goal of delivering the antineoplastic drug to carcinoma sites in the gastrointestinal tract, leveraging this compound's cytoprotective and adhesive properties. jocpr.com

Chemical modification can also involve labeling this compound with radioisotopes for imaging studies to track its distribution and adherence in research models. researchgate.net Studies have investigated methods for labeling this compound with 99mTcO4 for imaging gastric and duodenal ulcers. researchgate.net

These synthetic strategies yield modified this compound compounds and formulations with tailored characteristics, enabling researchers to investigate specific aspects of this compound's biology and explore its potential in new research contexts beyond its traditional applications.

Advanced Analytical and Characterization Methodologies for Sucralfate Research

Spectrophotometric Techniques for Quantitative Analysis in Research Matrices

Spectrophotometric methods, particularly UV and FTIR spectroscopy, are valuable tools for the quantitative analysis and structural characterization of sucralfate.

Ultraviolet (UV) Spectrophotometry

UV spectrophotometry is employed for the quantitative determination of this compound in research samples. This technique measures the absorbance of UV light by the sample at specific wavelengths. For this compound, studies have identified maximum absorbance wavelengths (λmax) in the UV region. For instance, a λmax of 281 nm has been reported for this compound in 0.1N HCl. jetir.org Another study analyzing this compound tablets used a wavelength of 281 nm after dissolving the sample in methanol (B129727) and then diluting with 0.1N HCl. wjpmr.com The analysis of this compound in combination with other drugs like metoprolol (B1676517) succinate (B1194679) has also utilized UV spectrophotometry, with this compound showing a λmax at 281 nm in 0.1N HCl. wjpmr.comjetir.org The linearity of the calibration curve for this compound in 0.1N HCl at 281 nm has shown a high correlation coefficient (R²) of 0.9999, indicating a strong linear relationship between absorbance and concentration within the tested range. jetir.org

Data from UV Spectrophotometry of this compound:

| Solvent | Wavelength (λmax) | R² Value |

| 0.1N HCl | 281 nm | 0.9999 |

| Methanol followed by 0.1N HCl | 281 nm | Not specified |

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Fingerprinting and Interaction Studies

FTIR spectroscopy is a powerful technique for obtaining structural information about this compound and studying its interactions with other substances. It provides a unique spectral fingerprint based on the vibrational modes of the molecule's functional groups. FTIR analysis of pure this compound reveals characteristic absorption peaks corresponding to various functional groups, such as ether links, C-C bends, O-H groups, C-H stretches, and C-H bends. jmpas.com These peaks are typically observed in specific wavenumber regions, for example, around 1100 cm⁻¹ for ether links, 700 cm⁻¹ for C-C bends, 2900 cm⁻¹ for O-H stretches, 2800 cm⁻¹ for C-H stretches, and 800 cm⁻¹ for C-H bends. jmpas.com

FTIR spectroscopy is also valuable for assessing the compatibility of this compound with excipients in formulations by monitoring shifts or changes in characteristic peaks that might indicate interactions. jocpr.com Studies have used FTIR to examine the structural changes in this compound gel induced by processes like microwave drying, observing the coordination between sulfate (B86663) anions and aluminum hydroxide (B78521) in relation to residual water content. nih.govunipr.it Comparing the FTIR spectra of this compound with potential degradation products or related substances can help in identifying structural differences. google.com For instance, the absence of certain bands in the infrared spectrum of this compound, which are present in related compounds, can be indicative of its purity and distinct structure. google.com

Characteristic FTIR Peaks of this compound:

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| Ether link | 1100 |

| C-C bend | 700 |

| O-H group | 2900 |

| C-H stretch | 2800 |

| C-H bend | 800 |

| C=O stretch | Present in Antepsin (this compound) bibliotekanauki.pl |

| C-H bend | Present in Antepsin (this compound) bibliotekanauki.pl |

| =C-O-C (symmetric and asymmetric) | Present in Antepsin (this compound) bibliotekanauki.pl |

Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Chromatographic techniques, particularly HPLC, are essential for assessing the purity of this compound and quantifying it in various research and pharmaceutical samples.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is widely used for the quantitative determination of this compound and the assessment of its purity. Method development involves selecting appropriate stationary and mobile phases, flow rates, and detection wavelengths to achieve optimal separation and detection of this compound. Method validation, following guidelines such as those from the International Conference on Harmonization (ICH), is crucial to ensure the method's reliability, accuracy, and consistency. scribd.comscribd.comresearchgate.netijpsr.comijpsr.comnih.gov

Reverse-Phase HPLC (RP-HPLC) for this compound and Co-formulated Agents

RP-HPLC is a common mode of HPLC used for the analysis of this compound, often in combination with other active pharmaceutical ingredients. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Several RP-HPLC methods have been developed and validated for the simultaneous estimation of this compound and co-formulated agents like oxetacaine. scribd.comscribd.comresearchgate.netijpsr.comijpsr.com

One developed RP-HPLC method for this compound and oxetacaine utilized a C18 column with a mobile phase consisting of acetonitrile (B52724) and phosphate (B84403) buffer (pH 8.9) in a ratio of 30:70 v/v, at a flow rate of 1 mL/min. scribd.comscribd.com Detection was performed at 282 nm. scribd.comscribd.com This method achieved retention times of 3.5 minutes for this compound and 5.4 minutes for oxetacaine. scribd.comresearchgate.net Another RP-HPLC method for this compound and oxetacaine in suspension dosage form used a thermohypersil BDS C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) (pH 4.4) and methanol (60:40 v/v) at a flow rate of 0.8 mL/min, with detection at 263 nm. ijpsr.comijpsr.com This method reported retention times of 3.4 minutes for this compound and 2.08 minutes for oxetacaine. ijpsr.comijpsr.com

RP-HPLC Conditions for this compound Analysis:

| Column Type | Mobile Phase Composition | Flow Rate | Detection Wavelength | This compound Retention Time | Co-formulated Agent | Co-formulated Agent Retention Time |

| C18 | Acetonitrile:Phosphate Buffer (pH 8.9) (30:70 v/v) | 1 mL/min | 282 nm | 3.5 min | Oxetacaine | 5.4 min |

| Thermohypersil BDS C18 | Ammonium Acetate (pH 4.4):Methanol (60:40 v/v) | 0.8 mL/min | 263 nm | 3.4 min | Oxetacaine | 2.08 min |

HPLC with Evaporative Light Scattering Detection (ELSD) has also been developed and validated for this compound analysis in raw material and suspension dosage forms, using a C18 column and a mobile phase of acetonitrile and 0.1% TFA (50:50) at a flow rate of 0.8 mL/min. unair.ac.id The retention time for this compound was approximately 2.29 minutes. unair.ac.id

Method Validation Parameters (Specificity, Accuracy, Precision, Linearity, LOD, LOQ)

Validation of HPLC methods for this compound is performed according to ICH guidelines to ensure their suitability for intended use. scribd.comscribd.comresearchgate.netijpsr.comijpsr.comnih.gov Key validation parameters include:

Specificity: The ability of the method to measure the analyte accurately in the presence of other components, such as excipients, impurities, or degradation products. scribd.comijpsr.comijpsr.com Specificity is demonstrated by showing that the peaks of interest are well-separated from other peaks in the chromatogram. ijpsr.comijpsr.com

Accuracy: The closeness of the results obtained by the method to the true value. scribd.comresearchgate.net Accuracy is often expressed as the percentage recovery of the analyte from spiked samples. researchgate.netijpsr.com Recoveries for this compound have been reported to be close to 100%. scribd.comijpsr.comijpsr.com For example, a mean recovery of 99.60% for this compound has been reported in one study. scribd.comresearchgate.net

Precision: The agreement among individual test results when the method is applied repeatedly to multiple samples of a homogeneous mixture. researchgate.net Precision can be assessed by repeatability (intra-assay precision) and intermediate precision (inter-assay precision). researchgate.net It is typically expressed as the relative standard deviation (% RSD). researchgate.net Low % RSD values indicate high precision. researchgate.net Acceptable % RSD values are generally NMT 2.0%. researchgate.netnml.gov.npnml.gov.np

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a defined range. chromatographyonline.com Linearity is determined by analyzing a series of solutions at different concentrations and plotting the detector response (peak area) against the corresponding concentrations. ijpsr.comchromatographyonline.com The relationship is evaluated by the correlation coefficient (r or R²). jetir.orgunair.ac.idrjptonline.org A correlation coefficient close to 1 (e.g., >0.998 or 0.999) indicates good linearity. jetir.orgnih.govunair.ac.idrjptonline.org Linearity ranges for this compound have been established in various methods, for example, 500-1500 µg/mL researchgate.net and 1000-3000 µg/mL ijpsr.comijpsr.com in RP-HPLC methods.

Limit of Detection (LOD): The lowest concentration of the analyte that can be detected, but not necessarily quantified, under the stated experimental conditions. scribd.comscribd.comijpsr.comijpsr.comnih.govrjptonline.org

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. scribd.comscribd.comijpsr.comijpsr.comnih.govchromatographyonline.comrjptonline.org LOD and LOQ values are important indicators of the method's sensitivity. ijpsr.comijpsr.comrjptonline.org For this compound, reported LOD and LOQ values in one RP-HPLC method were 2.93 µg/mL and 8.879 µg/mL, respectively. ijpsr.comijpsr.com

Summary of Selected HPLC Method Validation Parameters for this compound:

| Parameter | Acceptance Criteria (Typical) | Example Results for this compound | Source |

| Accuracy (% Recovery) | 98-102% (often within a range like 95-105%) | ~100% ijpsr.comijpsr.com, 99.60% scribd.comresearchgate.net, 92-102% unair.ac.id | scribd.comresearchgate.netijpsr.comijpsr.comunair.ac.id |

| Precision (% RSD) | NMT 2.0% researchgate.netnml.gov.npnml.gov.np | ≤ 2% unair.ac.id, 0.04% (for this compound in one study) ijpsr.com | researchgate.netijpsr.comunair.ac.idnml.gov.npnml.gov.np |

| Linearity (R² or r) | >0.998 or 0.999 jetir.orgnih.govunair.ac.idrjptonline.org | 0.9999 jetir.org, 0.999 unair.ac.id | jetir.orgunair.ac.id |

| LOD | - | 2.93 µg/mL ijpsr.comijpsr.com | ijpsr.comijpsr.com |

| LOQ | - | 8.879 µg/mL ijpsr.comijpsr.com | ijpsr.comijpsr.com |

Thermal Analysis for Research Characterization

Thermal analysis techniques are valuable for understanding the physical state, thermal transitions, and decomposition behavior of materials like this compound.

Differential Scanning Calorimetry (DSC) for Thermal Decomposition Studies

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This technique is employed to study thermal transitions such as melting, crystallization, and decomposition.

Studies utilizing DSC have provided insights into the thermal behavior of this compound. The DSC thermogram of this compound typically shows a broad endothermic peak. wisdomlib.org One study reported this peak around 140.43°C, which was attributed to melting. wisdomlib.org Another study indicated an exothermic decomposition of this compound occurring between 200-250°C. jetir.org

DSC can also be used to investigate the effect of factors such as residual water content on the properties of this compound. researchgate.nettandfonline.comnih.gov For instance, DSC has been used to determine the state of water (bound vs. free) in this compound samples, revealing a boundary value of total water content around 42% (w/w) where the transition from bound to free water occurs. researchgate.nettandfonline.com The strength of the coordination between sulfate anions and aluminum hydroxide in the this compound gel structure has been shown to be dependent on the residual water content. researchgate.netnih.gov

DSC is also a useful tool for studying interactions between this compound and other compounds. Analysis of mixtures of this compound and other substances, such as citric acid, using DSC can reveal shifts in thermal peaks compared to the individual components, indicating potential interactions. wisdomlib.org

Radiopharmaceutical Labeling Techniques for Research Imaging

Radiopharmaceutical labeling techniques involve attaching a radioactive isotope to a compound to enable its detection and imaging in biological systems. This is particularly useful for studying the distribution, targeting, and adhesion properties of drugs like this compound.

Technetium-99m (99mTc) Labeling of this compound for In Vitro and In Vivo Adhesion Studies

Technetium-99m (99mTc) is a commonly used medical radioisotope due to its favorable decay characteristics for imaging. nih.gov Labeling this compound with 99mTc allows researchers to track its adherence to mucosal lesions in both in vitro and in vivo settings. researchgate.netnih.gov This labeled form, 99mTc-sucralfate, has been investigated for imaging gastrointestinal ulcers and inflammatory bowel disease. researchgate.netnih.gov

Research has shown that 99mTc-labeled this compound can adhere to ulcers and has been used in scintigraphy to confirm the diagnosis of gastroduodenal ulcers. researchgate.netsnmjournals.org Studies in rabbits with experimentally produced gastric ulcers demonstrated the visualization of these ulcers using 99mTc-labeled this compound. researchgate.netrsna.org In human studies, scintigraphy with 99mTc-sucralfate has shown good sensitivity in detecting ulcers. researchgate.netsnmjournals.org The technique has also been explored for assessing esophageal ulceration, where persistence of activity at the ulcer site is observed in dynamic imaging. nih.gov

Two main formulations of [99mTc]this compound have been utilized: a complexation of [99mTc]human serum albumin (HSA) with this compound, and this compound directly labeled with [99mTc]pertechnetate in the presence of stannous ion. researchgate.netnih.gov

Direct labeling of this compound with [99mTc]pertechnetate typically involves the presence of stannous ion as a reducing agent. researchgate.netnih.govpsu.edu One study described a freeze-dried kit formulation containing this compound and dihydrated stannous chloride for direct labeling with 99mTc at an optimal pH of 7.0, with other optimal pH values ranging from 4.0 to 11.0. akjournals.com The amount of this compound studied (50-500 mg) did not affect the radiochemical purity of the labeled complex in this method. akjournals.com

In the case of complexation with [99mTc]HSA, the radiolabeled protein attaches to this compound. psu.edu This method has been used to image ulcers in patients following oral administration of the complex. psu.edu

The stability of 99mTc-labeled this compound formulations in different pH environments is crucial for their efficacy in the gastrointestinal tract, which exhibits a wide range of pH values.

Studies have investigated the stability of both directly labeled this compound and the albumin-sucralfate complex at various pH levels. Both formulations have been shown to be stable at the acidic pH typically found in the stomach. researchgate.netnih.gov However, the stability can differ at higher pH values. The albumin-sucralfate complex has been observed to begin dissociating at pH greater than 6, while directly labeled this compound remained stable up to a pH of 9. researchgate.netnih.govpsu.edu Conversely, directly labeled this compound was found to be more susceptible to the loss of 99mTc to other chelating species compared to the this compound complexed with [99mTc]HSA. researchgate.netnih.govpsu.edu

Radiochemical stability in terms of specific activity has also been assessed. This compound complexed with [99mTc]HSA was radiochemically stable up to a specific activity of 26 GBq (700 mCi) per gram. researchgate.netnih.gov Directly labeled this compound showed decreased 24-hour stability at specific activities greater than 837 mCi (31 GBq) per gram, although a newer formulation demonstrated stability up to 1,000 mCi per gram. researchgate.netakjournals.com

Mechanisms of Action: Molecular and Cellular Perspectives

Biophysical Interactions with Mucosal Barriers

Sucralfate's interaction with the mucosal surface is a cornerstone of its protective capabilities. In an acidic environment (pH < 4), this compound undergoes a reaction with hydrochloric acid in the stomach, forming a viscous, paste-like substance. wikipedia.org This substance possesses a strong negative charge due to its polyanionic structure. nih.govnih.govguidetopharmacology.org

Adhesion to Protein-Rich Exudates and Damaged Mucosa

A key biophysical mechanism involves the preferential binding of negatively charged this compound to positively charged proteins present in high concentrations in mucosal lesions and exudates. nih.govnih.govnih.govresearchgate.netseejph.comresearchgate.nethmdb.ca This affinity for damaged or inflamed mucosa is explained by this ionic interaction and the drug's inherent viscous adhesiveness. nih.govresearchgate.netseejph.com This binding creates a protective layer that covers the ulcerated or injured tissue. nih.govseejph.comhmdb.ca1mg.com

Formation of a Polyvalent Barrier via Polyanion-Protein Bridges

The interaction between the negatively charged this compound polyanions and the positively charged proteins in mucosal lesions leads to the formation of polyvalent bridges. nih.govresearchgate.netseejph.comresearchgate.netseejph.com These bridges contribute to the formation of a robust, adherent physical barrier over the damaged mucosa. nih.govnih.govseejph.com This polyanion gel acts as a physical shield, protecting the underlying tissue from further damage by luminal aggressors such as acid, pepsin, and bile salts. nih.govnih.govresearchgate.net

Effects on Mucus Hydrophobicity, Viscosity, and Sulfation

This compound enhances the protective qualities of the gastric mucus layer. It has been shown to increase mucus hydrophobicity, viscosity, and sulfation. nih.govnih.govjournalwjarr.com These changes in the physicochemical properties of mucus improve its ability to act as a barrier against the permeation of hydrogen ions (acid), cations (e.g., calcium), and bile acids. nih.govclinmedjournals.orgirispublishers.com Studies in rats demonstrated that this compound administration increased mucus gel dimension, significantly increased sulfo- and sialomucin content, enhanced hydrogen ion retardation capacity, and nearly doubled viscosity, along with a substantial increase in hydrophobicity. nih.gov The mucus elaborated in the presence of this compound also showed a lower protein content and higher carbohydrate content compared to control. nih.gov

Here is a table summarizing the effects of this compound on gastric mucus properties observed in rat studies:

| Property | Change Observed (this compound vs. Control) | Reference |

| Mucus Gel Dimension | 8% increase | nih.gov |

| Sulfomucin Content | 63% increase | nih.gov |

| Sialomucin Content | 81% increase | nih.gov |

| H+ Retardation Capacity | 9.5% increase | nih.gov |

| Viscosity | 1.9-fold increase | nih.gov |

| Hydrophobicity | 60% increase | nih.gov |

| Protein Content | 14% lower | nih.gov |

| Carbohydrate Content | 62% higher | nih.gov |

Cellular Signaling and Growth Factor Modulation

Beyond forming a physical barrier, this compound also influences cellular processes involved in mucosal defense and repair.

Stimulation of Epidermal Growth Factor (EGF) and Basic Fibroblast Growth Factor (bFGF) Activation and Expression

This compound has been shown to enhance tissue growth, regeneration, and repair, partly by interacting with growth factors. nih.govjournalwjarr.com It binds to epidermal growth factor (EGF) and fibroblast growth factor (FGF), facilitating their presence at the site of injury. nih.govhmdb.cajournalwjarr.comresearchgate.net This binding is thought to promote angiogenesis, reduce bacterial translocation, and support the formation of granulation tissue and re-epithelialization. journalwjarr.comresearchgate.net

Research indicates that this compound can increase the bioavailability of growth factors and modulate wound healing. nih.gov Studies in rats have demonstrated that this compound can enhance the expression of gastric mucosal EGF receptors. nih.gov In these studies, this compound treatment led to a significant increase in specific receptor binding for both EGF and platelet-derived growth factor (PDGF) in gastric mucosal cell membranes, suggesting an enhancement of epithelial proliferative activities. nih.gov While some early research suggested that the interaction between luminal this compound and epithelial-bound growth factors might not be the primary driver of cytoprotective actions semanticscholar.org, other evidence strongly supports this compound's role in increasing EGF binding to ulcerated areas and stimulating epithelial cell proliferation and restitution. scilit.com

The effect on growth factors contributes to accelerated mucosal healing and repair processes. researchgate.netseejph.comseejph.com

Promotion of Angiogenesis and Epithelial Cell Proliferation in In Vitro and Animal Models

This compound has been shown to influence processes vital for tissue repair, including angiogenesis and epithelial cell proliferation, as demonstrated in various in vitro and animal models. Studies utilizing models of angiogenesis, such as those in the mouse and rabbit cornea, have indicated that this compound, particularly in combination with growth factors like basic fibroblast growth factor (bFGF) or vascular endothelial growth factor (VEGF), can promote neovascularization. For instance, in a mouse corneal angiogenesis model, pellets containing bFGF or VEGF along with this compound were implanted, leading to neovascularization of the corneal stroma. arvojournals.orgnih.gov The addition of this compound to pellets containing basic-FGF in a rabbit cornea model resulted in the sustained release of basic-FGF and a predictable neovascular response. researchgate.net While some studies suggest that implant porosity and composition might have a greater effect on fibrovascular ingrowth than angiogenic enhancing agents like this compound and bFGF, the use of this compound in these models highlights its potential role in supporting the angiogenic process. nih.gov

Furthermore, research on primary cultures of rat gastric epithelial cells has suggested that this compound may play a role in stimulating cell growth in vitro. nih.gov This indicates a potential for this compound to contribute to the regeneration of the epithelial layer, a critical step in mucosal healing.

Modulation of Inflammatory and Oxidative Stress Pathways

This compound influences inflammatory and oxidative stress pathways, contributing to its protective effects on the mucosa.

Anti-inflammatory Effects via Cytokine and Leukotriene Synthesis Modulation

This compound has been observed to exert anti-inflammatory effects, partly through its influence on the synthesis of cytokines and leukotrienes. Studies have reported that this compound can affect cytokine production, including influencing levels of interleukin-10 (IL-10) and tumor necrosis factor-alpha (TNF-α). wjgnet.com In a rat model of gastric ulcer, this compound was shown to elevate IL-10 levels, an anti-inflammatory cytokine that can inhibit cytokine synthesis by macrophages and suppress TNF-α production. wjgnet.com While some research suggested this compound might activate mucosal cyclooxygenase leading to elevated synthesis of leukotriene C4, other studies indicated that this compound did not affect gastric prostaglandin (B15479496) synthesis but did increase leukotriene C4 synthesis. researchgate.netnih.gov This suggests a complex interaction with arachidonic acid metabolism. Additionally, this compound has been shown to reduce leukocyte adherence and infiltration in inflamed tissues in animal models. wjgnet.comtransresurology.comscielo.br

Antioxidant Properties and Reduction of Reactive Oxygen Species (ROS)

This compound possesses antioxidant properties and can contribute to the reduction of reactive oxygen species (ROS). ROS are bioproducts of cellular metabolism that can cause oxidative damage. nih.govfrontiersin.org Studies have indicated that this compound can decrease oxidative tissue damage. scielo.br In experimental models, this compound has been shown to reduce tissue levels of malondialdehyde (MDA), a marker of oxidative stress. scielo.br This antioxidant action is considered one of the pharmacological properties of this compound, potentially contributing to cellular renewal processes. scielo.br

Role of Prostaglandin and Sulfhydryl Pathways in Cytoprotection

Prostaglandins (B1171923) (PGs) and sulfhydryl (SH) compounds play important roles in gastric cytoprotection, and this compound's actions are linked to these pathways. PGs, particularly prostaglandin E2 (PGE2), are known to protect the gastric mucosa by promoting mucus production, increasing mucosal blood flow, and inhibiting neutrophil adherence and chemotaxis. wjgnet.com While some studies initially suggested this compound stimulated PG production, others found no significant alteration in gastric prostaglandin synthesis with this compound administration. wjgnet.comresearchgate.netnih.gov However, the cytoprotective effects of this compound are considered to be, at least in part, prostaglandin-sensitive. capes.gov.brnih.govnih.gov

Endogenous sulfhydryls also contribute to maintaining gastroduodenal integrity and protecting against chemically-induced lesions. wjgnet.com this compound has been shown to increase the concentrations of reduced glutathione (B108866) (GSH) and protein sulfhydryls (PSH) in gastric mucosa and can prevent changes in thiol concentrations induced by damaging agents like ethanol. wjgnet.com The acute gastroprotection afforded by this compound is considered to be a sulfhydryl-sensitive process. capes.gov.brnih.govnih.gov

Effects on Enzymatic Activity and Luminal Content

This compound interacts with components of the luminal environment, notably affecting enzymatic activity.

Inhibition of Pepsin Activity

A significant mechanism of action of this compound is the inhibition of pepsin activity. nih.govmedcentral.comdrugbank.com Pepsin is a proteolytic enzyme in gastric juice that can exacerbate mucosal damage, particularly in the presence of ulcers. drugbank.compatsnap.com this compound inhibits pepsin activity by several mechanisms, including forming a barrier that prevents pepsin from accessing proteinaceous substrates at the ulcer surface and by adsorbing pepsin. medcentral.com In vitro studies have demonstrated that this compound can inhibit the peptic activity of pepsin. researchgate.net In humans, therapeutic doses of this compound have been shown to decrease pepsin activity in gastric fluids. drugbank.com This anti-pepsin activity helps to protect the ulcerated tissue from further degradation. patsnap.com

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 3890 |

| Aluminum Hydroxide (B78521) | 14777 |

| Sucrose (B13894) Octasulfate | 20788449 |

| Pepsin | 9001-75-6 (Note: Pepsin is a complex enzyme, this is the general EC number or common identifier) |

| Basic Fibroblast Growth Factor (bFGF) | 82515 (Note: This is for FGF2, a common form of bFGF) |

| Vascular Endothelial Growth Factor (VEGF) | 11325441 (Note: This is for VEGF-A, a common form) |

| Interleukin-10 (IL-10) | 16126870 |

| Tumor Necrosis Factor-alpha (TNF-α) | 54671480 |

| Leukotriene C4 (LTC4) | 399430 |

| Prostaglandin E2 (PGE2) | 5280360 |

| Reduced Glutathione (GSH) | 124880 |

| Malondialdehyde (MDA) | 874 |

| Indomethacin (B1671933) | 3715 |

| Ethanol | 702 |

| Hydrogen Peroxide (H2O2) | 784 |

| Superoxide Anion (O2•−) | 123994 |

| Hydroxyl Radical (HO•) | 24643 |

| Nitric Oxide (•NO) | 145068 |

| Peroxynitrite (ONOO¯) | 23674101 |

| Hypochlorous Acid (HOCl) | 24341 |

Data Table: Inhibition of Pepsin Activity by this compound

| Substance | Effect on Peptic Activity (pH 4.5) | Notes | Source |

| This compound | Slightly inhibited | At concentrations of 0.1–1 mg/ml. | researchgate.net |

| Aluminum Hydroxide | Inhibited by approximately 50% | No concentration-dependent pattern. | researchgate.net |

| Potassium Sucrose Octasulfate (KSOS) | No effect | At concentrations of 0.1–1 mg/ml. | researchgate.net |

| Pepstatin | Inhibited in a concentration-dependent manner | Specific inhibitor of pepsin. | researchgate.net |

Data Table: this compound and Cytokine Levels in Rat Gastric Ulcer Model

| Treatment Group | IL-10 Level (Day 1) | IL-10 Level (Day 8) | TNF-α Level (Day 1) | TNF-α Level (Day 8) | Source |

| Ulcer Group (no treatment) | Increased | Reduced | Increased | Increased | wjgnet.com |

| Ulcer + this compound | Elevated | Elevated | Lower than ulcer group | Lower than ulcer group | wjgnet.com |

| Ulcer + Aloe vera | Elevated | Elevated | Lower than ulcer group | Lower than ulcer group | wjgnet.com |

Note: The data in these tables are based on interpretations of the provided search snippets and may represent relative changes or specific experimental conditions as described in the sources.

Adsorption of Bile Salts

Bile salts are implicated in mucosal injury to the gastrointestinal tract drugbank.com. This compound has demonstrated the capacity to adsorb bile salts, which contributes to its beneficial effects in ulcer healing medcentral.comdrugbank.comnih.govdroracle.ai. This adsorption occurs in vitro, and studies suggest it may contribute to reducing the concentration of bile acids medcentral.com. The binding of bile acids to this compound, along with certain aluminum-containing antacids, has been extensively studied google.comgoogle.com. This binding property is pH-dependent google.com.

In vitro studies have compared the bile salt binding capacity of this compound with other agents like cholestyramine resin, aluminum hydroxide/magnesium hydroxide antacid (Maalox), and meciadanol (B1247898) nih.gov. Cholestyramine resin showed a higher adsorption rate (91-97%) for all tested bile salts compared to meciadanol (53-84%) and this compound (4.2-61%) nih.gov. Meciadanol adsorbed bile salts significantly better than Maalox (10-47%) nih.gov. Despite variations in in vitro effectiveness compared to some other agents, this compound's ability to adsorb bile salts is considered a contributing factor to its protective actions medcentral.comnih.govdroracle.ai.

Research findings on bile salt adsorption by this compound:

| Agent | Bile Salt Adsorption (% in vitro) | Reference |

| Cholestyramine resin | 91-97% | nih.gov |

| Meciadanol | 53-84% | nih.gov |

| This compound | 4.2-61% | nih.gov |

| Maalox | 10-47% | nih.gov |

Note: The range for this compound and meciadanol reflects adsorption across different bile salts tested in the cited study.

It is important to note that while in vitro studies confirm bile salt adsorption, the clinical efficacy of this compound may result from a combination of this adsorption and the formation of a protective barrier that delays bile salt migration to damaged mucosa regulations.gov. Bile salts are rapidly adsorbed by this compound in vitro, with adsorption of taurodeoxycholate (B1243834) shown to be complete within approximately 7 ± 2 minutes regulations.gov.

Acid Buffering Capacity

Upon contact with hydrochloric acid in the stomach, this compound forms a viscous, adhesive substance capable of acting as an acid buffer medcentral.comwikipedia.orgchemeurope.compdr.net. This reaction is rapid in the acidic environment medcentral.com. While this compound possesses acid-neutralizing capacity, its effect on bulk gastric acidity is not appreciable due to a relatively slow in vitro neutralization rate compared to some antacids medcentral.com. However, the acid buffering capacity is considered important for the local protection of the ulcer site where this compound adheres medcentral.com.

Each 1-gram dose of this compound has an in vitro acid-neutralizing capacity of approximately 14 to 16 mEq medcentral.comrxabbvie.compdr.netnih.govdrugs.com. This buffering action contributes to the protective barrier by helping to prevent the back-diffusion of hydrogen ions at the ulcer surface chemicalbook.commedcentral.comwikipedia.orgpdr.netnih.gov. Studies have shown that a this compound-albumin film can provide a barrier to the diffusion of hydrogen ions in vitro rxabbvie.comdrugbank.comregulations.govdrugs.com.

Research highlights on acid buffering capacity:

this compound reacts with hydrochloric acid to form an acid-buffering substance medcentral.comwikipedia.orgchemeurope.compdr.net.

In vitro acid-neutralizing capacity is approximately 14-16 mEq per 1-gram dose medcentral.comrxabbvie.compdr.netnih.govdrugs.com.

this compound's acid-neutralizing effect is considered important for local protection at the ulcer site medcentral.com.

A this compound-albumin film acts as a barrier to hydrogen ion diffusion in vitro rxabbvie.comdrugbank.comregulations.govdrugs.com.

While this compound buffers acid locally, it does not significantly alter gastric acid output or concentration medcentral.com.

Pharmacological Research in Pre Clinical Models

In Vitro Models for Investigating Mucosal Protection and Cellular Responses

In vitro models provide controlled environments to dissect the direct effects of sucralfate on mucosal cells and tissues, offering insights into its protective and regenerative capabilities at a cellular level.

Gastric Chamber Models for Barrier Function Assessment

Gastric chamber models, such as the Ussing chamber, are utilized to assess the integrity and function of the gastric mucosal barrier. These models allow for the measurement of parameters like transepithelial electrical resistance (TER) and the flux of markers like mannitol (B672), which indicate paracellular permeability. Studies using ex vivo canine gastric mucosa in Ussing chambers have demonstrated that this compound can preserve barrier function against acid-induced injury. Application of acidified Ringer's solution significantly reduced TER, indicating increased permeability. This compound, when applied concurrently with or after acid injury, significantly hastened the recovery of barrier function, as evidenced by increased TER compared to acid-injured tissue without treatment. acvim.orgnih.govresearchgate.netnih.gov Specifically, this compound application at the time of injury resulted in TER values significantly higher than the acid injury control group. acvim.org

| Treatment Group | TER (% of Control at Maximum Injury) | TER (% of Control at Recovery) |

|---|---|---|

| Acid Injury Control | 34.0 ± 2.8 | 71.3 ± 5.5 |

| This compound + Acid Injury (Concurrent) | 118.0 ± 15.2 | - |

| This compound After Acid Injury | - | 111.0 ± 15.5 |

Data derived from studies using canine gastric mucosa in Ussing chambers acvim.orgnih.govresearchgate.net. Note: Not all studies reported values at both time points for all groups.

This compound administration commensurate with acid injury also led to decreased paracellular flux of 3H-mannitol. acvim.org These findings suggest that this compound protects against and speeds the recovery of mucosal barrier function after acid injury. acvim.org

Cell Culture Models for Epithelial Wound Healing and Cytoprotection Studies

Cell culture models, including primary rat gastric epithelial cells and human intestinal epithelial cell lines like Caco-2, are employed to investigate the direct effects of this compound on cell viability, proliferation, and wound repair. Studies using primary rat gastric cell cultures have shown that this compound provides cytoprotection against damage induced by acidic conditions (pH 3.5) and indomethacin (B1671933). nih.govresearchgate.net At concentrations of 2 and 5 mg/mL, this compound provided partial (50%) to near-complete (90%) cytoprotection, depending on the damaging agent. nih.gov Aluminum hydroxide (B78521), a component of this compound, also showed similar cytoprotective effects. nih.govresearchgate.net

| Treatment (this compound Concentration) | Damaging Agent | Cytoprotection (% of Untreated Control) |

|---|---|---|

| 2 mg/mL | pH 3.5 Medium | ~50 |

| 5 mg/mL | pH 3.5 Medium | ~90 |

| 2 mg/mL | 3.5 mM Indomethacin | ~50 |

| 5 mg/mL | 3.5 mM Indomethacin | ~90 |

Data derived from studies using primary rat gastric epithelial cells nih.gov.

This compound has been observed to stimulate cell growth in vitro over a concentration range of 0.05 to 5 mg/mL, with the potassium salt of sucrose (B13894) octasulfate (KSOS), a component, stimulating growth by 40-60%. nih.gov However, KSOS alone showed little to no cytoprotective action in the presence of indomethacin or acidic medium. nih.gov This suggests that this compound's effects on gastric epithelial cells may involve both cytoprotection and stimulation of cell growth. nih.gov Studies on human intestinal epithelial cells (Caco-2) have explored this compound's impact on wound repair and cell migration. While this compound is known to bind to the ulcer bed matrix, some studies indicate that at therapeutic luminal concentrations, this compound can significantly and dose-responsively inhibit Caco-2 motility across a collagen I matrix. karger.com This suggests a potential impedance of restitutive epithelial sheet migration, possibly by interfering with cell adhesion to collagen I. karger.com However, other research highlights this compound's role in regulating apoptotic-necroptotic activity and cell adhesion molecules in intestinal epithelial cells, contributing to protection in models of necrotizing enterocolitis. jpedres.org this compound has also been shown to prevent the delay of wound repair in intestinal epithelial cells induced by hydrogen peroxide, potentially through the activation of the NF-kappaB pathway. nih.gov

Hydroxyapatite (B223615) Crystal and Dental Enamel Models for Acid Erosion Protection

In vitro models using hydroxyapatite crystals and dental enamel slabs are used to evaluate the protective effects of substances against acid erosion. This compound suspensions have demonstrated significant anti-erosive protection against hydrochloric acid-induced dental erosion in these models. journalwjarr.comresearchgate.netresearchgate.netnih.gov Studies have shown that this compound significantly reduced surface loss in both enamel and root dentine compared to control groups. journalwjarr.comresearchgate.netnih.gov This protective effect is attributed to this compound's ability to bind to proteins and form an acid-resistant barrier on the dental tissues. journalwjarr.comresearchgate.net

| Material | Treatment Group | Surface Loss (Relative to Control) |

|---|---|---|

| Enamel | Commercial this compound | Lower |

| Enamel | Prepared this compound (pH 4.5) | Lower |

| Root Dentine | Commercial this compound | Lower |

| Root Dentine | Prepared this compound (pH 5.9) | Lower |

| Root Dentine | Prepared this compound (pH 4.5) | Lower |

Data derived from studies on HCl-induced dental erosion journalwjarr.comresearchgate.netnih.gov. Specific quantitative data varied between studies and preparations.

Compared to stannous-containing fluoride (B91410) solutions, this compound suspension has shown superior protection for root dentine in some studies, possibly due to its ability to form a stronger protective layer that can penetrate the collagen matrix exposed by erosion. journalwjarr.com

Animal Models for Investigating Mucosal Injury and Repair Mechanisms

Animal models, particularly in rats, are widely used to study the effects of this compound on the prevention and healing of various forms of chemically induced gastric and duodenal injury, providing a more complex physiological context.

Ethanol-Induced Gastric Damage Models

The ethanol-induced gastric damage model in rats is a common method to assess the protective effects of agents against acute mucosal injury. Studies consistently show that this compound pretreatment significantly inhibits the development of ethanol-induced gastric lesions in a dose-dependent manner. nih.govcapes.gov.brnih.govturkjsurg.comresearchgate.net For instance, this compound at doses ranging from 25 to 800 mg/kg demonstrated increasing levels of protection, with higher doses providing near-complete inhibition of erosions. nih.gov

| This compound Dose (mg/kg) | Inhibition of Erosions (%) |

|---|---|

| 25 | 36 |

| 50 | 62 |

| 100 | 72 |

| 200 | 90 |

| 400 | 98 |

| 800 | 100 |

Data derived from studies on ethanol-induced gastric mucosal damage in rats nih.gov.

This compound has also been shown to decrease the drop in transmucosal potential difference induced by ethanol, indicating a preservation of mucosal barrier function. nih.gov Furthermore, this compound prevented the increase in mucosal permeability to macromolecules caused by ethanol. nih.gov Histological and ultrastructural analyses have revealed that this compound protects against ethanol-induced injury by preventing deep mucosal necrosis, allowing for rapid reestablishment of the surface epithelium. nih.gov this compound's protective effects in this model may also involve increasing gastric mucosal blood flow, which helps to counter the fall in blood flow induced by ethanol. researchgate.nethku.hk In chronic portal hypertensive rats, which exhibit increased susceptibility to ethanol-induced gastric damage, this compound also demonstrated a cytoprotective effect. capes.gov.brnih.gov

Acetic Acid-Induced Ulcer Models

The acetic acid-induced gastric ulcer model in rats is used to study the healing process of chronic ulcers. This compound has been shown to significantly accelerate the spontaneous healing of acetic acid-induced gastric ulcers. nih.govispub.com When administered orally, this compound at various doses increased healing rates compared to control groups. nih.gov

| This compound Dose (mg/kg, three times daily) | Spontaneous Ulcer Healing Rate (%) |

|---|---|

| 100 | 13.7 |

| 300 | 43.7 |

| 600 | 47.1 |

Data derived from studies on acetic acid-induced gastric ulcers in rats nih.gov.

This compound also prevented the delay in ulcer healing caused by indomethacin administration in this model. nih.gov While this compound increased the volume and pH of gastric contents, its effect on ulcer healing in this model appears unrelated to endogenous prostaglandins (B1171923), as it did not significantly affect mucosal prostaglandin (B15479496) E2 levels. nih.gov The healing effect of this compound in acetic acid-induced ulcers may be related to its acid-neutralizing activity and its ability to promote angiogenesis in the ulcer base. nih.govnih.gov Studies have shown that this compound treatment significantly increased the extent of angiogenesis in the granulation tissue of the ulcer base. nih.gov Compared to other anti-ulcer agents like omeprazole (B731) and misoprostol, this compound has demonstrated comparable efficacy in promoting the healing of acetic acid-induced gastric ulcers in some studies. thescipub.com

Pyloric Ligation and Restraint Stress Models for Gastric Ulceration

Studies employing pyloric ligation in rats have demonstrated that this compound significantly reduces the incidence and size of gastric lesions. Single doses of 30 to 50 mg/rat showed an 80-90% reduction in ulcers in this model. hres.ca Similarly, in rat restraint and stress models, single doses ranging from 50 to 400 mg/rat provided a comparable level of protection, also effectively reducing the number of hemorrhagic areas. hres.ca

Further research using the pyloric ligation model indicated that this compound at doses of 50 mg and 100 mg decreased the ulcer index by 80% and 100%, respectively. hres.ca In the restraint stress model, doses of 100 mg and 200 mg reduced the ulcer index, measured by the number of rats with ulcers, total number of ulcers, and ulcer severity, by at least 53% and 84%, respectively. hres.ca

Comparative studies in the restraint stress model showed that both colloidal bismuth subcitrate (CBS) and this compound dose-dependently prevented the formation of gastric lesions induced by restraint stress. CBS appeared more potent on a weight-to-weight basis than this compound in this specific model. karger.com

Investigation in Specific Disease Models (e.g., Necrotizing Enterocolitis)

This compound has been investigated in models of Necrotizing Enterocolitis (NEC), a serious intestinal disease, particularly affecting premature infants. jpedres.orgresearcher.life An in vitro NEC model using intestinal epithelial cells exposed to lipopolysaccharide (LPS) was used to study the effects of this compound. jpedres.orgresearcher.life In this model, LPS increased levels of TNF-α and IL-8, as well as markers of apoptosis (TUNEL positive cells, Caspase-8,9) and necroptosis (RIPK1, MLKL). jpedres.orgresearcher.life

Treatment with this compound in this in vitro NEC model significantly reduced the percentage of TUNEL positive cells (from 65.6% ± 8.2% in the NEC group to 15.4% ± 3.2% in the treatment group). jpedres.orgresearcher.life this compound also reduced the elevated levels of Caspase-8, Caspase-9, RIPK1, and MLKL observed in the NEC group. jpedres.orgresearcher.life Furthermore, this compound influenced cell adhesion molecules, decreasing MadCAM-1 and increasing occludin expression, while claudin expression was low. jpedres.orgresearcher.life These findings suggest that this compound helps regulate apoptotic and necroptotic activity and cell adhesion molecules in this in vitro NEC model. jpedres.orgresearcher.life

Previous studies in a neonatal rat model of NEC also suggested that oral this compound could partially prevent and treat NEC. jpedres.org

Comparative Studies with Other Cytoprotective Agents in Animal Models

Comparative studies in animal models have evaluated this compound against other cytoprotective and anti-ulcer agents. In models of gastric lesions induced by acidified aspirin, ethanol, and restraint stress in rats, both colloidal bismuth subcitrate (CBS) and this compound demonstrated dose-dependent prevention of lesion formation. karger.com CBS exhibited greater potency than this compound on a weight-to-weight basis in these models. karger.com However, both CBS and this compound were equally effective in enhancing the healing rate of chronic gastric and duodenal ulcers induced by serosal application of acetic acid, whereas methylated PGE2 was ineffective in this specific model. karger.com

In a comparative study using an ex vivo canine gastric mucosa model of stress-related mucosal disease (SRMD), this compound was compared to acid injury. nih.gov Application of acidified Ringer's solution reduced gastric barrier function, measured by transepithelial electrical resistance (TER). nih.gov this compound application, either concurrently with or after acid injury, significantly hastened the recovery of barrier function. nih.gov At maximum injury, TER was 34.0% ± 2.8% of control, recovering to 71.3% ± 5.5%. nih.gov With this compound application at the time of injury, TER was 118.0% ± 15.2% of control at maximum injury, and 111.0% ± 15.5% at recovery when applied after injury. nih.gov This suggests this compound is effective at restoring defects in gastric barrier function induced by acid and accelerating tissue repair in this model. nih.gov

Another study comparing this compound and cimetidine (B194882) in an experimental feline esophagitis model induced by acid infusion showed that liquid this compound consistently prevented acid-induced lesions, as demonstrated by quantitative histologic scoring. nih.gov Although cimetidine showed a trend towards a cytoprotective effect, it did not provide the same degree of protection as this compound. nih.gov

In a study comparing several anti-ulcer drugs in an acetic acid-induced ulcer model in rats, omeprazole was found to be the most effective in promoting ulcer healing, followed by misoprostol, ranitidine, and this compound. ispub.com The efficacy of this compound in this model was attributed to its protective effect by forming a coat over the ulcer base. ispub.com

Data from comparative studies in animal models are summarized in the table below:

| Model | Comparison Agents | Key Finding | Source |

| Restraint Stress (Rat) | This compound vs. Colloidal Bismuth Subcitrate | Both prevented lesions; CBS more potent on weight basis. | karger.com |

| Acetic Acid-Induced Ulcer (Rat) | This compound vs. CBS, Methylated PGE2 | Both this compound and CBS enhanced healing; PGE2 ineffective. | karger.com |

| Stress-Related Mucosal Disease (Canine ex vivo) | This compound vs. Acid Injury | This compound hastened recovery of gastric barrier function. | nih.gov |

| Acid-Induced Esophagitis (Feline) | This compound vs. Cimetidine | This compound consistently prevented lesions; Cimetidine showed a trend. | nih.gov |

| Acetic Acid-Induced Ulcer (Rat) | This compound vs. Omeprazole, Misoprostol, Ranitidine | Omeprazole most effective in healing; this compound showed protective effect. | ispub.com |

Pharmacokinetics and Pharmacodynamics in Experimental Systems (Non-human)

Studies in non-human experimental systems have provided insights into the pharmacokinetics and pharmacodynamics of this compound, particularly its limited absorption, distribution, and localized action.

Absorption and Distribution Studies in Animal Models

Pharmacokinetic studies in animals, including rats, Beagle dogs, and Rhesus monkeys using 14C-labelled this compound, have shown that only a very small portion of an orally administered dose is absorbed from the gastrointestinal tract, typically ranging from 1% to 5%. nih.gov Following oral administration, only minimal amounts of this compound are absorbed systemically (3-5%). pdr.net The absorbed portion is primarily in the form of sucrose sulfate (B86663). medcentral.com

Distribution studies in animals indicate that following oral administration, approximately 95% of the dose remains within the gastrointestinal tract. medcentral.com Only small amounts are distributed into tissues such as the liver, kidneys, skeletal muscle, adipose tissue, and skin. medcentral.com The apparent volume of distribution of sucrose sulfate in animals has been reported to be approximately 20% of body weight. medcentral.com Following intravenous injection in rats, 14C-radioactivity had a short serum half-life of 1 hour and was excreted almost entirely by the kidneys. nih.gov After oral administration, the small amount detectable in serum was rapidly eliminated from the intravascular space. nih.gov

Localized Retention and Binding Dynamics

A key pharmacodynamic characteristic of this compound is its localized retention and binding to the site of gastrointestinal injury. In an acidic environment (pH < 4), this compound reacts with hydrochloric acid to form a viscous, adhesive, paste-like substance. medcentral.comwikipedia.org This substance has a high affinity for proteins in the exudate at ulcerated sites, forming a protective barrier. nih.govpdr.netnih.govregulations.gov

Studies in rats with experimentally induced ulcers using 14C-sucralfate have demonstrated selective accumulation of the compound in the area of gastric and duodenal ulcers. nih.govnih.gov Histoautoradiography in rats with acetic acid-induced gastric ulcers showed selective binding of 14C-sucralfate to the ulcerated mucosa for up to 8 hours after a single oral administration. nih.gov In the duodenum, specific binding to the ulcerated mucosa was observed at 1, 2, and 4 hours after administration. nih.gov This binding was not influenced by pretreatment with an H2-receptor antagonist or simultaneous administration of an antacid. nih.gov

Microautoradiography provided direct in vivo evidence of the binding of the sucrose sulfate moiety to exuded proteins, resulting in the formation of a pepsin-resistant barrier over the ulcer crater surface. nih.gov This selective binding to ulcerated mucosa is significantly higher than to normal mucosa. medcentral.comnih.gov The administration of 14C-sucralfate resulted in much greater and longer-sustained binding to the ulcer lesion and retention in the stomach and duodenum compared to the administration of the soluble potassium salt of sucrose sulfate. nih.gov This highlights the therapeutic significance of the basic aluminum compoundation in this compound for localized action and prolonged retention. nih.gov

The duration of this compound's action is dependent on the time it remains in contact with the ulcer site. medcentral.com Its viscous adhesiveness, slow reaction with acid, and high affinity for damaged mucosa contribute to its prolonged action. medcentral.com Binding to the ulcer site has been shown to persist for up to 6 hours following oral administration, with approximately 30% of the dose retained within the GI tract for at least 3 hours. medcentral.com

| Animal Model | Method Used | Key Finding on Binding/Retention | Source |

| Rat | 14C-labelled this compound, Histoautoradiography | Selective accumulation and binding to gastric and duodenal ulcers for several hours. | nih.govnih.gov |

| Rat | Microautoradiography | Binding of sucrose sulfate moiety to exuded proteins, forming a pepsin-resistant barrier. | nih.gov |

| Rat | 14C-labelled this compound | Greater and longer-sustained binding to ulcer lesions compared to sucrose sulfate salt. | nih.gov |

| Animal Studies | General Pharmacokinetic Assessment | Approximately 95% of oral dose remains in GI tract; binding shown for up to 6 hours. | pdr.netmedcentral.com |

Pharmaceutical Formulation Science and Drug Delivery Research

Development and Evaluation of Novel Research Formulations

Novel formulations of Sucralfate are continuously being developed and evaluated to improve patient compliance, targeted delivery, and stability.

Suspension Formulations: Rheological Properties and Stability Studies

This compound is commonly formulated as a suspension due to its low solubility in water jmpas.com. Developing stable suspensions with desirable rheological properties is crucial for ensuring uniform distribution of the active ingredient and ease of administration.

Studies have explored the use of various suspending agents, such as hydroxypropyl methylcellulose (B11928114) K4M, methyl cellulose (B213188) 4000, Carbopol 934, and microcrystalline cellulose (Avicel RC 591), often in combination with other excipients like glycerol (B35011) and sorbitol cabidigitallibrary.orgwho.int. Evaluation parameters for these suspensions include sedimentation volume, scum formation, and rheological behavior cabidigitallibrary.orgwho.int.

Research has shown that formulations containing combinations of suspending agents, such as 1% Avicel with 10% glycerol and 10% sorbitol syrup, or 4% HPMC K4M with 2% Avicel, exhibit favorable characteristics, including rapidly redispersible sediments and homogeneous, dense, adherent scums cabidigitallibrary.orgwho.int. Rheological investigations of these stable formulations have demonstrated pseudoplastic thixotropic flow patterns, which remained stable over a 6-month storage period cabidigitallibrary.orgwho.int. The suspending ability of various agents has been ranked, with sodium carboxymethylcellulose showing higher viscosity and good thickening properties researchgate.netijrps.com.

Chewable Tablets: Disintegration, Drug Release, and Stability Assessment

Chewable tablets offer an alternative dosage form for patients who have difficulty swallowing conventional tablets or suspensions wisdomlib.org. Research in this area focuses on developing sugar-free formulations to cater to a wider patient population, including diabetics wisdomlib.org.

Formulation of this compound chewable tablets often involves wet granulation, incorporating superdisintegrants like croscarmellose sodium and sodium starch glycolate (B3277807), and non-caloric sweeteners such as neotame (B1678184) wisdomlib.orgwisdomlib.org. Evaluation parameters include thickness, hardness, weight variation, friability, disintegration time, drug content, and acid neutralizing capacity wisdomlib.orgwisdomlib.org.

Studies have identified optimized formulations, such as SCT-7, which demonstrated rapid disintegration (48 seconds) and high drug release (92.3% within 25 minutes) wisdomlib.org. The combination of croscarmellose sodium and sodium starch glycolate was found to facilitate better disintegration and dissolution rates wisdomlib.org. Stability studies under accelerated conditions (40°C and 75% RH) for three months showed no significant changes in key parameters like color, disintegration time, drug content, and acid neutralizing capacity, indicating the formulation's stability wisdomlib.org. FTIR spectral analyses confirmed no significant interactions between this compound and the excipients, further supporting formulation stability wisdomlib.orgwisdomlib.org.

The effect of excipients like mannitol (B672) and croscarmellose sodium on drug release and disintegration in chewable tablets has also been investigated. Increasing the concentration of croscarmellose sodium positively impacted drug release and disintegration, while mannitol showed a negative effect on dissolution jmpas.com.

Emulgel Formulations: Physical and Chemical Stability for Research Applications

Emulgel formulations represent a novel approach for topical or transmucosal delivery of this compound, particularly for applications like wound healing jrespharm.com. Research has explored the development and evaluation of emulgels containing this compound and other active agents like dimethicone jrespharm.com.

Evaluation of emulgel formulations includes assessing appearance, consistency, physical and chemical stability, spreadability, rheological properties, viscosity, pH, homogeneity, and drug content jrespharm.comresearchgate.net. Optimized emulgel formulations have been reported to be stable, homogenous, non-discolored, and maintain a constant pH jrespharm.com.

Bioadhesive Polymerized this compound Formulations for Enhanced Retention

The bioadhesive properties of this compound, particularly in its polymerized form, are leveraged to enhance retention at target sites, such as the gastric mucosa tandfonline.comclinmedjournals.org. This is crucial for localized therapeutic effects.

This compound polymerizes in acidic environments, forming a sticky gel that adheres to exposed proteins at ulcer sites, creating a protective barrier ijrps.comwisdomlib.org. Pre-polymerized this compound formulations have been developed to utilize this property for enhanced retention clinmedjournals.org.

Research indicates that pre-polymerized this compound can achieve significantly higher surface concentrations on both normal and acid-injured mucosa compared to gastric-acid polymerized this compound clinmedjournals.org. For instance, one study reported a 7-fold greater concentration on normal mucosa and a 23-fold greater concentration on acid-injured mucosa three hours post-administration clinmedjournals.org. This enhanced muco-retention is attributed to the bioadhesive nature of the polymerized form clinmedjournals.org.

Bioadhesive materials, including this compound, are used in gastroretentive drug delivery systems to adhere to the gastric mucosal wall tandfonline.com. This adhesion can occur through mechanisms like wetting, diffusion, absorption, or electron transfer, often involving the formation of electrostatic and hydrogen bonds with the mucin layer tandfonline.com.

In Vitro Release and Dissolution Studies of this compound Formulations

In vitro release and dissolution studies are critical for evaluating the performance of this compound formulations and predicting their in vivo behavior. These studies assess how the drug is released from the dosage form under controlled conditions.

For chewable tablets, dissolution studies are typically conducted in acidic media, such as 0.1N HCl, using apparatus like the USP dissolution apparatus type II (paddle method) wisdomlib.org. The release rate of this compound from different chewable tablet formulations has been evaluated, with some formulations demonstrating rapid release profiles wisdomlib.orgwisdomlib.org. For example, formulation SCT-7 showed 92.3% drug release within 25 minutes wisdomlib.org.

Dispersible tablets of this compound have also been evaluated for their disintegration and dissolution properties. Studies have shown that dispersible tablets can have significantly faster disintegration times and higher dissolution rates compared to capsules researchgate.net. One study reported disintegration times of approximately 1 minute for dispersible tablets compared to 20 minutes for capsules, with significantly higher dissolution rates of this compound in the first 5 minutes researchgate.net.

In vitro studies are also used to support the bioequivalence of locally acting gastrointestinal drugs like this compound. Assessing the release of the active binding moiety, aluminum (Al), in acidic media is relevant as it relates to the activation of the drug fda.gov. Dissolution test conditions should consider the pH ranges where drug dissolution occurs in the GI tract fda.gov.

Physical and Chemical Stability of this compound Formulations under Research Conditions

Ensuring the physical and chemical stability of this compound formulations is essential for maintaining their quality, safety, and efficacy over time. Stability studies are conducted under various conditions, including accelerated and real-time storage.

Research on the stability of this compound formulations has been conducted on suspensions, chewable tablets, and emulgels cabidigitallibrary.orgwho.intwisdomlib.orgjrespharm.comresearchgate.net. Physically stable suspension formulations have shown consistent rheological properties over several months of storage cabidigitallibrary.orgwho.int.

Chewable tablets have demonstrated stability under accelerated conditions (40°C and 75% RH) for at least three months, with no significant changes in physical or chemical properties wisdomlib.org. Emulgel formulations containing this compound have also shown excellent physical and chemical stability over periods of at least two months jrespharm.comresearchgate.net. Parameters evaluated in stability studies include appearance, color, odor, taste, pH, viscosity, and drug content jrespharm.comwisdomlib.org.

Stress tests using strict storage conditions are valuable for predicting the stability of pharmaceutical products jrespharm.comresearchgate.net. The chemical stability of this compound itself and its interaction with excipients are also investigated. For instance, FTIR studies can reveal potential interactions between this compound and other components in a formulation wisdomlib.orgwisdomlib.org.

Studies on radiolabeled this compound formulations ([99mTc]this compound) have investigated their stability under different pH conditions. Both albumin-complexed and directly labeled this compound formulations were found to be stable at acidic pH. However, at pH greater than 6, the albumin-sucralfate complex began to dissociate, while directly labeled this compound remained stable up to pH 9 but was more susceptible to the loss of 99mTc to other chelating species nih.gov.

Accelerated stability studies on lubricated granules for bi-layer tablets containing this compound have shown negligible changes in physical parameters after 90 days wjpmr.com. Similarly, the compressed tablets also showed no significant changes in physical parameters after accelerated stability testing wjpmr.com.

Data Table: Selected Stability Findings of this compound Formulations

| Formulation Type | Key Stability Parameters Evaluated | Storage Conditions | Observed Stability Duration | Key Findings | Source |

| Suspension | Rheological properties | 6 months | 6 months | Pseudoplastic thixotropic flow patterns remained stable. | cabidigitallibrary.orgwho.int |

| Chewable Tablet | Color, disintegration time, drug content, acid neutralizing capacity | 40°C / 75% RH (Accelerated) | 3 months | No significant changes observed. | wisdomlib.org |

| Emulgel | Appearance, consistency, pH, drug content | 40°C / 75% RH (Accelerated) | 2 months | Stable, homogenous, constant pH, no significant change in drug content. | jrespharm.comresearchgate.net |

| Radiolabeled (Direct) | Radiochemical stability | Various pH conditions | Up to 24 hours (at high specific activity) | Stable up to pH 9, more susceptible to chelating species. | nih.gov |

| Radiolabeled (Albumin Complex) | Radiochemical stability | Various pH conditions | Up to high specific activity | Stable at acidic pH, dissociates at pH > 6. | nih.gov |

| Bi-layer Tablet Granules | Physical parameters | Accelerated | 90 days | Negligible changes in physical parameters. | wjpmr.com |

Data Table: In Vitro Drug Release from this compound Chewable Tablets (Formulation SCT-7)

| Time (minutes) | Cumulative % Drug Release | Source |

| 25 | 92.3 | wisdomlib.org |

Data Table: Disintegration Time and Dissolution Rate of this compound Dispersible Tablets vs. Capsules

| Dosage Form | Disintegration Time (minutes) | Dissolution Rate (this compound) in 5 minutes | Source |

| Dispersible Tablets | 1 ± 0.12 | 75% | researchgate.net |

| Capsules | 20 ± 3.93 | < 10% | researchgate.net |

Accelerated Stability Studies

Accelerated stability studies are a critical component of pharmaceutical development, designed to predict the shelf life of a drug product under exaggerated storage conditions. For this compound formulations, these studies typically involve storing samples at elevated temperatures and humidity levels, such as 40°C and 75% relative humidity (RH). wisdomlib.orgjrespharm.com

Research on this compound formulations, including chewable tablets and emulgels, has utilized accelerated stability testing to evaluate their robustness over time. wisdomlib.orgjrespharm.comwjpmr.com Parameters monitored during these studies commonly include physical characteristics like color, as well as performance indicators such as disintegration time, drug content, and acid neutralizing capacity for oral forms. wisdomlib.org For semi-solid formulations like emulgels, parameters like pH, density, sedimentation volume, and viscosity are assessed. jocpr.com